(5-Methylisoquinolin-1-yl)methanol
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Overview
Description
(5-Methylisoquinolin-1-yl)methanol is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including (5-Methylisoquinolin-1-yl)methanol, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another method is the Pictet-Spengler reaction, which involves the cyclization of beta-arylethylamines with carbonyl compounds in the presence of hydrogen chloride .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes to enhance efficiency and yield. For example, the use of metal catalysts such as copper or nickel can facilitate the cyclization and condensation reactions required to produce these compounds .
Chemical Reactions Analysis
Types of Reactions: (5-Methylisoquinolin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5-Methylisoquinolin-1-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methylisoquinolin-1-yl)methanol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, they can inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system .
Comparison with Similar Compounds
Isoquinoline: The parent compound of (5-Methylisoquinolin-1-yl)methanol, known for its wide range of biological activities.
Quinoline: A structurally similar compound with applications in medicinal chemistry and industry.
(7-Methoxy-6-methylisoquinolin-1-yl)propan-1-one: Another isoquinoline derivative with similar biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position and the hydroxymethyl group at the 1-position can lead to distinct chemical and biological properties compared to other isoquinoline derivatives .
Biological Activity
(5-Methylisoquinolin-1-yl)methanol is an organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies that highlight its significance in various fields, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound features a methyl group at the 5-position of the isoquinoline ring, which is known for its diverse biological activities. The compound can be represented by the following chemical structure:
This structure allows for interactions with various biological targets, potentially influencing several physiological processes.
Antimicrobial Activity
Research has indicated that isoquinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the low micromolar range, suggesting strong antibacterial activity.
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | TBD | E. coli, S. aureus |
Related Isoquinoline Derivative | 62.5 | E. coli |
Another Isoquinoline Variant | 78.12 | S. aureus |
Anticancer Activity
Isoquinoline derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, a derivative showed IC50 values of 5.1 µM against gastric cancer cell lines, indicating potent anticancer effects.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : It is hypothesized that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interaction with Receptors : The isoquinoline structure may allow for binding to various receptors involved in inflammation and immune responses.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several isoquinoline derivatives, including this compound. The results indicated that this compound had a notable effect on reducing bacterial biofilm formation, particularly against Streptococcus mutans, which is implicated in dental caries.
Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of isoquinoline derivatives. The study found that this compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction being confirmed through flow cytometry assays.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(5-methylisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-3-2-4-10-9(8)5-6-12-11(10)7-13/h2-6,13H,7H2,1H3 |
InChI Key |
RKZMJRJEFQQPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC=C1)CO |
Origin of Product |
United States |
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